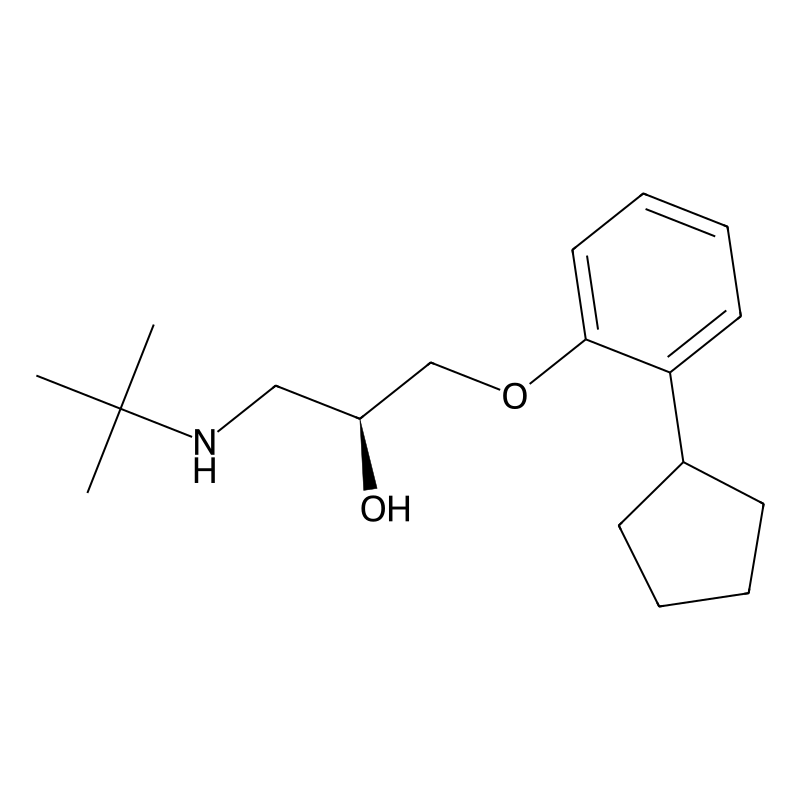

1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol, commonly known as Penbutolol, is a synthetic compound classified as a beta-blocker. Its molecular formula is C18H30ClNO2, and it features a tert-butylamino group attached to a propanol backbone, with a cyclopentylphenoxy moiety. This structure contributes to its pharmacological properties, primarily in cardiovascular applications. The compound is characterized by its low solubility in water and moderate lipophilicity, which influences its absorption and distribution in biological systems .

- Oxidation: Penbutolol can be oxidized to produce corresponding ketones or aldehydes. This reaction typically involves the conversion of the hydroxyl group into a carbonyl group.

- Reduction: The compound can be reduced to yield secondary or tertiary alcohols, depending on the reaction conditions.

- Esterification: Reaction with carboxylic acids can lead to the formation of esters, which may enhance its pharmacokinetic properties.

- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups .

Penbutolol exhibits significant biological activity as a non-selective beta-adrenergic antagonist. It is primarily used in the treatment of hypertension and certain cardiac conditions. The mechanism of action involves blocking beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate and myocardial contractility. Additionally, it has been shown to possess antiarrhythmic properties and can reduce intraocular pressure, making it useful in treating glaucoma .

The synthesis of 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol typically involves several steps:

- Preparation of the tert-butylamine: Tert-butylamine is synthesized from tert-butanol through amination reactions.

- Formation of the cyclopentylphenoxy moiety: This is achieved by reacting phenolic compounds with cyclopentyl halides under basic conditions.

- Coupling Reaction: The tert-butylamine is then coupled with the cyclopentylphenoxy-propanol derivative using standard coupling techniques such as reductive amination or direct amination.

- Purification: The final product is purified through crystallization or chromatography to obtain the desired compound with high purity .

Penbutolol is primarily applied in:

- Cardiovascular Therapy: Used for managing hypertension and preventing angina pectoris.

- Ophthalmology: Effective in lowering intraocular pressure in patients with glaucoma.

- Research: Utilized in pharmacological studies to understand beta-receptor interactions and cardiovascular responses .

Studies have demonstrated that Penbutolol interacts with various biological systems:

- Drug Interactions: It may potentiate the effects of other antihypertensives and interact with non-steroidal anti-inflammatory drugs, necessitating careful monitoring during co-administration.

- Receptor Binding Studies: Research indicates that Penbutolol binds effectively to both beta-1 and beta-2 adrenergic receptors, influencing heart rate and vascular resistance.

- Metabolic Pathways: Investigations into its metabolism reveal that it undergoes hepatic biotransformation, primarily via cytochrome P450 enzymes, impacting its pharmacokinetics .

Several compounds share structural or functional similarities with Penbutolol. Here are a few notable examples:

| Compound Name | Structure Overview | Unique Features |

|---|---|---|

| Propranolol | Non-selective beta-blocker | Lipophilic; used for anxiety disorders |

| Atenolol | Selective beta-1 blocker | More cardioselective; fewer side effects |

| Metoprolol | Selective beta-1 blocker | Extended half-life; used for heart failure |

| Bisoprolol | Cardioselective beta-blocker | Long duration of action; less sedation |

Penbutolol's unique combination of structural features—such as the tert-butylamino group and cyclopentylphenoxy moiety—distinguishes it from these similar compounds. Its dual action on both types of adrenergic receptors provides specific therapeutic advantages in treating cardiovascular diseases while also offering potential applications in other medical fields like ophthalmology .

1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol possesses a molecular formula of C18H29NO2 with a molecular weight of 291.42836 Da. The compound exhibits distinctive physical and chemical properties that reflect its complex structural architecture. The melting point ranges from 55-75°C, while the predicted boiling point reaches 438.2±40.0°C. The density is calculated at 1.030±0.06 g/cm³, and the compound demonstrates a predicted pKa value of 13.90±0.20.

The structural complexity of this molecule arises from the presence of multiple functional groups that contribute to its pharmacological activity. The compound features a secondary alcohol functionality at the 2-position of the propanol chain, a tert-butylamino group providing basicity and receptor binding capabilities, and a cyclopentyl-substituted phenoxy moiety that enhances lipophilicity and membrane permeability. The stereochemistry at the secondary alcohol center is crucial for biological activity, with the S-enantiomer demonstrating superior pharmacological properties compared to the R-enantiomer.

Metabolic studies have revealed that penbutolol undergoes extensive biotransformation in the liver through hydroxylation and glucuroconjugation pathways. The primary metabolites include penbutolol 2-glucuronide, 4'-hydroxy-penbutolol 2-glucuronide, 4'-hydroxy-penbutolol 4'-sulfate, and 1''-dehydropenbutolol 2-glucuronide. These metabolites have been successfully isolated from patient urine samples and characterized using advanced spectroscopic techniques including 1H-NMR and mass spectrometry.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

4.15 (LogP)

4.15

Melting Point

UNII

Related CAS

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Pharmacology

Penbutolol is a lipophilic, nonselective beta-adrenergic receptor antagonist with anti-anginal and antihypertensive activities. Penbutolol competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, penbutolol prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.

MeSH Pharmacological Classification

ATC Code

C07 - Beta blocking agents

C07A - Beta blocking agents

C07AA - Beta blocking agents, non-selective

C07AA23 - Penbutolol

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]

Other CAS

38363-32-5

36507-48-9

Absorption Distribution and Excretion

The metabolites are excreted principally in the urine.

Approximately 90% of the metabolites are excreted in the urine.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

Aguirre C, Rodriguez-Sasiain JM, Calvo R: Decrease in penbutolol protein binding as a consequence of treatment with some alkylating agents. Cancer Chemother Pharmacol. 1994;34(1):86-8. [PMID:8174208]

Hjorth S: (-)-Penbutolol as a blocker of central 5-HT1A receptor-mediated responses. Eur J Pharmacol. 1992 Nov 3;222(1):121-7. [PMID:1468487]

Pepe S, Scalici G, D'Angelo A, Curiale B, Corrao S, Agnello C: [Validity of the use of penbutolol in essential arterial hypertension]. Minerva Med. 1990 Jun;81(6):471-3. [PMID:2359502]

Frishman WH, Covey S: Penbutolol and carteolol: two new beta-adrenergic blockers with partial agonism. J Clin Pharmacol. 1990 May;30(5):412-21. [PMID:2189902]

Martinez Jorda R, Aguirre C, Calvo R, Rodriguez-Sasiain JM, Erill S: Decrease in penbutolol central response as a cause of changes in its serum protein binding. J Pharm Pharmacol. 1990 Mar;42(3):164-6. [PMID:1974610]